molecular formula C12H13FN4S B2981740 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-45-1

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B2981740
CAS No.: 1062512-45-1
M. Wt: 264.32
InChI Key: BQQZKLBOWGASRE-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form 4-fluorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve the use of solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.

    Medicine: The compound has been explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: In the industrial sector, the compound can be utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their biological activities and applications.

    1,2,3-Thiadiazole derivatives: These isomeric compounds have a different arrangement of nitrogen and sulfur atoms in the ring, which can result in distinct chemical and biological properties.

    1,2,5-Thiadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZKLBOWGASRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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